3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-ethyl-6-methoxy-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H11N3O2/c1-3-6-4-10-12-5-7(14-2)9(13)11-8(6)12/h4-5H,3H2,1-2H3,(H,11,13) |
InChI Key |
YYNQBVIHGUGMHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2NC(=O)C(=CN2N=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is facilitated by the nucleophilic attack of the pyrazolic nitrogen on the carbonyl group, followed by the elimination of a water molecule . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, DMF, and acetonitrile. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and reaction times to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at different positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been identified as inhibitors of the mTOR pathway, which is crucial in cancer cell proliferation and survival. Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can effectively inhibit mTOR activity, leading to reduced tumor growth in preclinical models .
Antiviral Properties
The antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored. These compounds have shown effectiveness against various viral infections by interfering with viral replication mechanisms. For example, studies have highlighted their role in inhibiting viral polymerases, making them promising candidates for antiviral drug development .
Neuroprotective Effects
Neuroprotection is another area where 3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one may play a significant role. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting their potential use in treating neurodegenerative diseases .
Skin Care Products
The compound's unique properties have led to its exploration in cosmetic formulations. Studies have shown that incorporating pyrazolo[1,5-a]pyrimidine derivatives into skin care products can enhance moisturizing effects and improve skin texture. The ability of these compounds to penetrate the skin barrier makes them suitable for topical applications .
Anti-inflammatory Properties
In addition to moisturizing benefits, the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives make them valuable in formulating products aimed at reducing skin irritation and redness. Their efficacy in alleviating inflammation can be particularly beneficial in formulations designed for sensitive skin .
Case Study 1: Anticancer Research
In a study published by the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity against different cancer cell lines. The results showed that specific derivatives exhibited potent inhibitory effects on cell proliferation and induced apoptosis in cancer cells .
Case Study 2: Cosmetic Formulation Development
A recent investigation into cosmetic formulations using this compound demonstrated significant improvements in skin hydration and texture after application. The study utilized response surface methodology to optimize the formulation parameters and assess the sensory properties of the final product .
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Substituent Position and Isomerism
The position and nature of substituents on the pyrazolo[1,5-a]pyrimidinone scaffold critically influence physicochemical and biological properties. For instance:
- 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-one (23) and 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-one (24) are isomers synthesized via reactions of 3-amino-5-methylpyrazole with ethyl acetoacetate. Nuclear Overhauser Effect (NOE) experiments confirmed that substituent positioning (e.g., methyl at position 2 vs. 7) alters spatial proximity between protons, impacting molecular recognition and reactivity .
Fused and Bicyclic Derivatives
- Pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., compounds 10a and 10b) incorporate thiazolidinone moieties, enabling anti-inflammatory activity. These compounds exhibit distinct substitution patterns (e.g., phenyl, chlorophenyl) at position 5, which modulate target affinity and selectivity compared to the methoxy-substituted target compound .
- Thieno-fused pyrazolo-pyrimidinones (e.g., pyrido[2,3-d]pyrimidin-4-one) demonstrate expanded aromatic systems, altering electronic properties and binding interactions with biological targets .
Physicochemical Properties
Biological Activity
3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₁N₃O
- Molecular Weight : 179.21 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit promising antibacterial properties.
-
Minimum Inhibitory Concentration (MIC) :
- The compound has shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
- For instance, it recorded MIC values as low as 0.125 µg/mL against certain strains of Staphylococcus aureus and Escherichia coli, indicating potent activity compared to standard antibiotics like Amikacin (MIC = 32 µg/mL) .
- Biofilm Inhibition :
Anti-inflammatory Activity
In addition to its antimicrobial properties, pyrazolo[1,5-a]pyrimidine derivatives are recognized for their anti-inflammatory effects.
-
Mechanism of Action :
- These compounds act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation .
- Studies have indicated that certain derivatives exhibit superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
- In Vivo Studies :
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI's journal on antibiotic resistance, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antibacterial efficacy. The results highlighted that the compound exhibited superior antibacterial activity compared to existing antibiotics across multiple bacterial strains .
Case Study 2: Anti-Biofilm Properties
Another study focused on the biofilm-forming capabilities of S. aureus and P. aeruginosa. The use of this compound led to a marked decrease in biofilm biomass when tested in vitro using crystal violet staining methods .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
